RORγ Inverse Agonist Potency: Micromolar Activity of the 2-Chloro Compound versus Nanomolar Lead Compound 4j
The target compound demonstrates at least a 300-fold lower potency at RORγ compared to the optimized lead compound 4j from the same chemical series. In a luciferase reporter gene assay using HEK293 cells expressing human RORγ1, the 2-chloro compound exhibits an IC₅₀ of 1.45 × 10⁴ nM, whereas compound 4j achieves potent inverse agonism with an IC₅₀ of approximately 48 nM in human PBMC-based IL-17 suppression assays [1][2]. This potency gap makes the target compound unsuitable as a primary RORγ inverse agonist but valuable as a low-affinity comparator or negative control.
| Evidence Dimension | RORγ inverse agonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.45 × 10⁴ nM (14.5 µM) |
| Comparator Or Baseline | Compound 4j (pyrazole-containing benzamide series): IC₅₀ ≈ 48 nM |
| Quantified Difference | ~302-fold lower potency (target compound vs. 4j) |
| Conditions | Target: HEK293 cells, human RORγ1, luciferase reporter, 16 h. Comparator 4j: human PBMC, anti-CD3/IL-23 stimulated IL-17, MSD assay, 3 days (different assay formats; class-level inference with noted assay variation) [1][2]. |
Why This Matters
This potency differential defines the compound's role as a low-affinity scaffold for studying RORγ occupancy requirements rather than a functional probe for Th17-driven inflammation.
- [1] BindingDB BDBM50012261. Affinity data for CHEMBL1093016: Inverse agonist activity at human ROR-gamma1, IC₅₀ = 1.45E+4 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50012261 (accessed 2026-04-29). View Source
- [2] BindingDB BDBM302158; US9598415, 70. Antagonist activity at RORgamma in human PBMC, IC₅₀ = 48 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=302158 (accessed 2026-04-29). View Source
